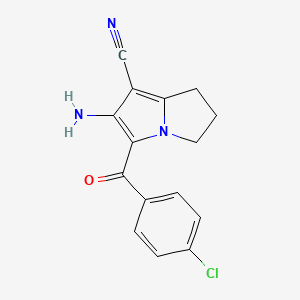

![molecular formula C18H21FN2O2S B5508040 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives involves complex organic reactions that typically start with the formation of piperazine scaffolds. These scaffolds are then functionalized with sulfonyl and aryl groups through nucleophilic substitution or coupling reactions. A study by Borrmann et al. (2009) details the development and characterization of adenosine A2B receptor antagonists, including compounds with similar structures, indicating a multi-step synthetic approach that might be applicable to the synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography or computational methods like density functional theory (DFT). Xiao et al. (2022) conducted a study on benzenesulfonamide compounds containing piperazine heterocycles, where they used DFT to optimize the structures and analyze their molecular electrostatic potential, providing insights into the molecular structure of compounds similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Xiao et al., 2022).

Wissenschaftliche Forschungsanwendungen

Development of Adenosine Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include derivatives similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, were synthesized and characterized for their affinity and selectivity towards A(2B) adenosine receptors. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120) and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788), showed subnanomolar affinity and high selectivity for A(2B) receptors. Moreover, one of the compounds (PSB-603) was developed as an A(2B)-specific antagonist, displaying minimal affinity for other adenosine receptor subtypes, making it a useful pharmacological tool for selective labeling and studying A(2B) receptors (Borrmann et al., 2009).

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography. This reagent, which shares structural features with 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, contains a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for removable derivatization by acid treatment. This approach enhances the detection limit and linear range for analytes, demonstrating the utility of sulfonate reagents in analytical chemistry (Wu et al., 1997).

Antibacterial Activities

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens. These studies demonstrate the potential of such derivatives, including those related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, in developing new antibacterial agents (Wu Qi, 2014).

Antiproliferative Agents

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, designed using molecular hybridization, showed moderate to good antiproliferative activity against cancer cell lines, including oesophagus, gastric, and prostate cancers. This research highlights the potential of compounds structurally related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in cancer therapy (Fu et al., 2017).

Imaging Agent Development

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) was developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, showing promise in non-invasive delineation of low-grade and high-grade gliomas. This application exemplifies the use of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives in advanced medical imaging and cancer research (Patel et al., 2019).

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)24(22,23)21-13-11-20(12-14-21)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBJYGFULFPAIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)